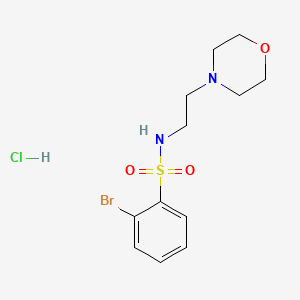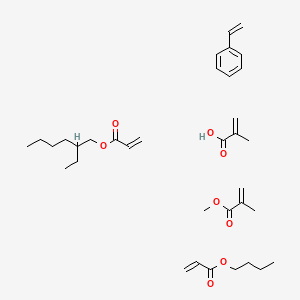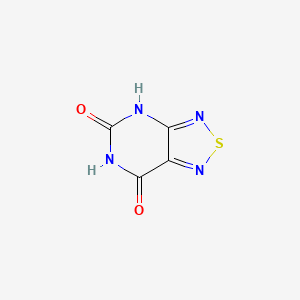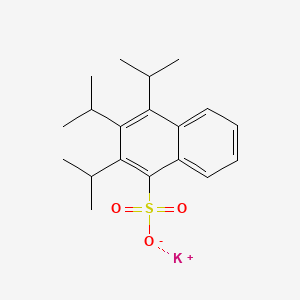
Potassium tris(1-methylethyl)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S and a molecular weight of 372.5633 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with three 1-methylethyl groups and a sulphonate group, with potassium as the counterion .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulphonate group to a sulfonic acid or other reduced forms.
Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium tris(1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: It is employed in the manufacturing of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. The naphthalene ring provides a hydrophobic surface, while the sulphonate group offers hydrophilic properties. This dual nature allows it to act as an effective surfactant, stabilizing emulsions and dispersions .
Comparaison Avec Des Composés Similaires
Potassium tris(1-methylethyl)naphthalenesulphonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: Another surfactant with a similar function but different structure.
Potassium naphthalene sulphonate: Lacks the 1-methylethyl groups, making it less hydrophobic.
Sodium lauryl ether sulfate: A surfactant with ether linkages providing different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct hydrophobic and hydrophilic characteristics, making it highly effective in various applications .
Propriétés
Numéro CAS |
85614-32-0 |
|---|---|
Formule moléculaire |
C19H25KO3S |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


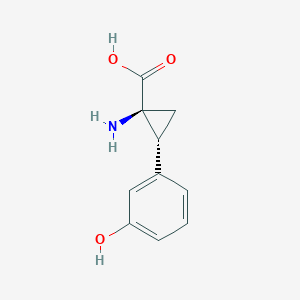
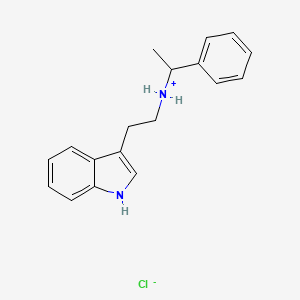

![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)



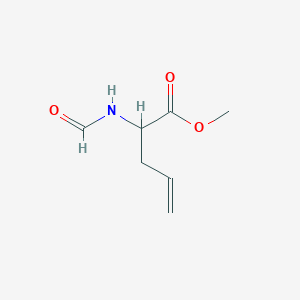
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
